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Compound of Interest

Compound Name: PSI-6206-13C,d3

Cat. No.: B10800373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of
the isotopically labeled nucleoside analog PSI-6206-13C,d3, and its parent compound, PSI-
6206. This document is intended to serve as a comprehensive resource for researchers and
professionals involved in drug development and virological studies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in
biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).
Below is a summary of the key physicochemical data for PSI-6206 and its isotopically labeled
variant, PSI-6206-13C,d3.

Quantitative Data Summary

The following tables present the quantitative physicochemical properties for both PSI-6206 and
PSI-6206-13C,d3.

Table 1: Physicochemical Properties of PSI-6206
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Property

Value

Molecular Formula

C10H13FN205

Molecular Weight 260.22 g/mol [1][2]

Exact Mass 260.08 g/mol

Appearance White to off-white solid powder
Density 1.6 +£0.1 g/cm3

Melting Point 237-238 °C

Index of Refraction 1.596

LogP -0.77

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 3

Table 2: Physicochemical Properties of PSI-6206-13C,d3

Property

Value

Molecular Formula

C9[13C]H10D3FN205([3]

Molecular Weight

264.23 g/mol [3]

Purity

>99%][3]

Table 3: Elemental Analysis of PSI-6206
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Element Percentage
Carbon (C) 46.16%
Hydrogen (H) 5.04%
Fluorine (F) 7.30%
Nitrogen (N) 10.77%
Oxygen (O) 30.74%

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the
key physicochemical properties listed above. These protocols are standard methods widely
used in the pharmaceutical sciences.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a
liquid.

Methodology:

o Asmall, finely powdered sample of the compound is packed into a capillary tube, which is

sealed at one end.

e The capillary tube is placed in a melting point apparatus, which contains a heated block or oil
bath.

e The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal

equilibrium.
e The temperature at which the first drop of liquid appears is recorded as the onset of melting.

o The temperature at which the last solid crystal disappears is recorded as the completion of

melting.
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e The melting point is reported as a range between these two temperatures.[1][2][4][5]

Density Determination (Bulk and Tapped)

Objective: To determine the bulk and tapped density of the powdered compound.
Methodology:

o Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and
the volume is recorded. The bulk density is calculated as the mass of the powder divided by
its volume.[6][7][8]

o Tapped Density: The graduated cylinder containing the powder is then mechanically tapped
a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The
tapped density is calculated as the mass of the powder divided by the tapped volume.[6][7]

[8]

LogP (Octanol-Water Partition Coefficient)
Determination

Objective: To determine the lipophilicity of the compound by measuring its partitioning between
octanol and water.

Methodology (Shake Flask Method):

A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable
buffer like PBS, pH 7.4).

e The mixture is shaken vigorously to allow for the partitioning of the compound between the
two phases until equilibrium is reached.[9][10][11]

e The mixture is then centrifuged to ensure complete separation of the octanol and aqueous
layers.

e The concentration of the compound in each phase is determined using a suitable analytical
technique, such as High-Performance Liquid Chromatography (HPLC).[10][12]
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» The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Signaling Pathway and Mechanism of Action

PSI-6206 is a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent
RNA polymerase.[4] However, PSI-6206 itself is a prodrug that requires intracellular metabolic
activation to exert its antiviral effect.

Metabolic Activation Pathway of PSI-6206 Precursor
(PSI-6130)

The metabolic activation of PSI-6206 is understood through the pathway of its closely related
precursor, PSI-6130. PSI-6130 undergoes intracellular phosphorylation and deamination to
ultimately form the active triphosphate of PSI-6206.

HCV Replication Complex

Click to download full resolution via product page

Metabolic activation of PSI-6130 to active PSI-6206-TP.

The diagram illustrates the conversion of the parent compound, PSI-6130, within the
hepatocyte. It is first phosphorylated to its monophosphate (MP) form by deoxycytidine kinase
(dCK). Subsequently, dCMP deaminase converts PSI-6130-MP to PSI-6206-MP (also known
as R0O2433-MP).[14][15] This monophosphate is then further phosphorylated to the
diphosphate (DP) and finally to the active triphosphate (TP) form by cellular kinases.[14] The
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active PSI-6206-TP acts as a competitive inhibitor of the HCV NS5B polymerase, leading to
chain termination and the inhibition of viral RNA replication.[16][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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